Merogedunin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

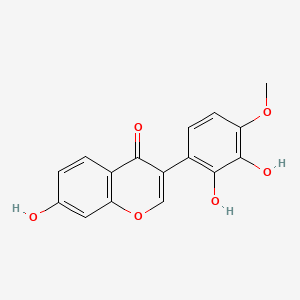

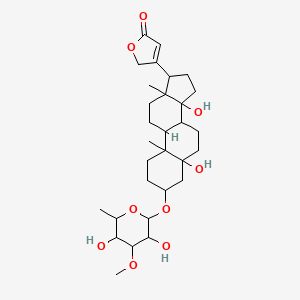

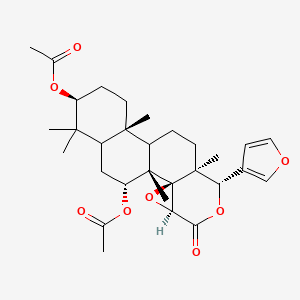

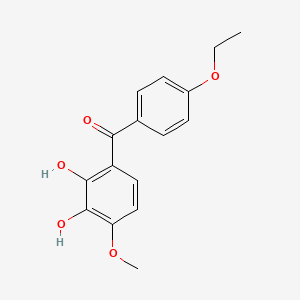

Merogedunin is a naturally occurring pentacyclic triterpenoid secondary metabolite found in the Meliaceae family. It is a limonoid, which is a class of highly oxidized triterpenoids known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of merogedunin involves a complex series of chemical reactions. One notable method is the chemoenzymatic synthesis, which proceeds in thirteen steps. This method utilizes modern catalytic transformations to set key quaternary centers in the carbocyclic core and site- and chemoselective enzymatic oxidation to establish the required oxidation pattern on the A ring . The process includes:

- Construction of key quaternary centers at C8 and C13 using hydrogen transfer-mediated alcohol functionalization and hydrogen atom transfer Giese addition.

- Selective oxidation at C3 using biocatalysis to create a chemical handle for synthesizing the A ring enone structure.

- Coupling reactions to form the carbocyclic framework, followed by dehydrogenation and selective epoxidation to complete the synthesis .

Industrial Production Methods

advancements in synthetic organic chemistry and biocatalysis may pave the way for scalable production methods in the future .

Chemical Reactions Analysis

Types of Reactions

Merogedunin undergoes various chemical reactions, including:

Oxidation: Selective oxidation at specific positions on the molecule, such as C3 and C7, using biocatalysts and chemical oxidants

Reduction: Hydrogen transfer-mediated reductions to functionalize alcohol groups

Substitution: Coupling reactions to form the carbocyclic framework

Common Reagents and Conditions

Oxidizing Agents: m-Chloroperbenzoic acid (mCPBA), selenium dioxide (SeO2), and biocatalysts

Reducing Agents: Iron(III) acetylacetonate (Fe(acac)3) and phenylsilane (PhSiH3)

Catalysts: Iridium catalysts for hydrogen transfer reactions and palladium acetate (Pd(OAc)2) for dehydrogenation

Major Products

The major products formed from these reactions include various oxidized and reduced intermediates that contribute to the final structure of this compound .

Scientific Research Applications

Merogedunin has been extensively studied for its potential therapeutic applications. Some of its notable applications include:

Anticancer Activity: This compound has been identified as a novel multidrug resistance-bypassing tubulin inhibitor, making it a promising candidate for cancer therapy.

Antimalarial Activity: This compound has shown potential as an antimalarial agent due to its ability to inhibit the growth of Plasmodium species.

Neuroprotective Effects: Studies have indicated that this compound may have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases.

Anti-inflammatory and Antibacterial Activities: This compound exhibits significant anti-inflammatory and antibacterial effects, which could be useful in treating various inflammatory and infectious diseases.

Mechanism of Action

Merogedunin exerts its effects primarily through the inhibition of heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization and activation of many proteins required for tumor growth . By inhibiting HSP90, this compound disrupts the function of multiple oncogenic proteins, leading to cancer cell death . Additionally, this compound inhibits microtubule formation, causing mitotic arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Merogedunin is part of the limonoid family, which includes other compounds such as:

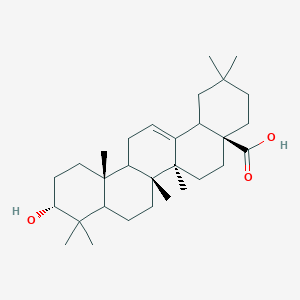

Deoxygedunin: Known for its TrkB agonism and potential neuroprotective effects.

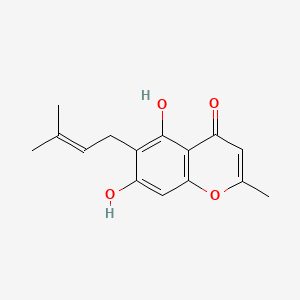

Epoxyazadiradione: Exhibits Tau aggregation inhibition, making it a potential therapeutic agent for neurodegenerative diseases.

This compound stands out due to its unique combination of HSP90 inhibition and microtubule formation inhibition, which provides a dual mechanism of action against cancer cells .

Properties

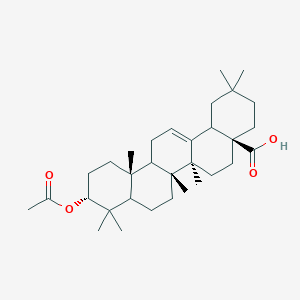

Molecular Formula |

C21H28O4 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(2R,17R)-12-hydroxy-2,6,6,14,17-pentamethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-3,13-diene-5,11-dione |

InChI |

InChI=1S/C21H28O4/c1-11-6-7-12-20(4)9-8-14(22)19(2,3)13(20)10-15-21(12,5)16(11)17(23)18(24)25-15/h8-9,12-13,15,17,23H,6-7,10H2,1-5H3/t12?,13?,15?,17?,20-,21+/m1/s1 |

InChI Key |

XQOSNJUURCKQGN-AXSGJTORSA-N |

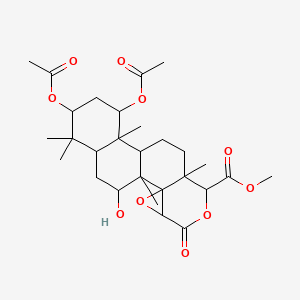

Isomeric SMILES |

CC1=C2C(C(=O)OC3[C@@]2(C(CC1)[C@]4(C=CC(=O)C(C4C3)(C)C)C)C)O |

Canonical SMILES |

CC1=C2C(C(=O)OC3C2(C(CC1)C4(C=CC(=O)C(C4C3)(C)C)C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetoxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate](/img/structure/B10754048.png)

![(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B10754049.png)